6-Aminochroman-4-one

Descripción general

Descripción

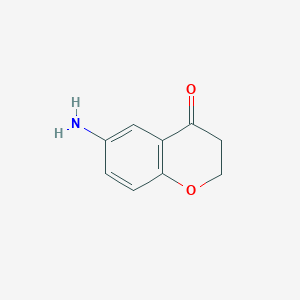

6-Aminochroman-4-one is a heterocyclic compound that belongs to the chromanone family It consists of a benzene ring fused with a dihydropyranone ring, with an amino group attached to the sixth position

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One common method for synthesizing chromanone derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods:

- Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-aminochromanol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

- The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and potential applications.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2.1 Antidepressant Activity

Research indicates that 6-Aminochroman-4-one exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs) and acts as a dual 5-HT uptake inhibitor and 5-HT1A receptor antagonist. This dual action may enhance its efficacy in treating depression by increasing serotonin levels in the brain while simultaneously blocking autoreceptors that inhibit serotonin release .

2.2 Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2.3 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial strains, attributed to its ability to induce redox reactions within microbial cells. This suggests potential applications in treating infections caused by resistant strains .

3.1 Antioxidant Effects

this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Various assays, including DPPH radical scavenging tests, have confirmed its ability to neutralize free radicals effectively .

3.2 Neuroprotective Effects

The compound's neuroprotective properties are of particular interest for treating neurodegenerative diseases. Studies suggest it may help protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Industrial Applications

Beyond pharmacological uses, this compound is also explored for its utility in developing dyes and pigments due to its chromophoric properties. Its derivatives are being investigated for potential applications in materials science and organic electronics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Aminochroman-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.

Comparación Con Compuestos Similares

Chroman-4-one: Similar in structure but lacks the amino group at the sixth position.

Chromone: Differs by having a double bond between the second and third positions.

Flavanone: Contains a similar core structure but with different substituents.

Uniqueness:

Actividad Biológica

6-Aminochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. We will also include data tables and relevant case studies to illustrate these findings.

Chemical Structure and Properties

This compound (C9H9NO2) features a chromanone backbone with an amino group at the 6-position. This structural configuration is critical for its biological activity, influencing its interactions with various biological targets.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that derivatives of chroman-4-one, including 6-amino derivatives, exhibit potent antioxidant properties. For instance, a study indicated that certain chromanone derivatives showed superior antioxidant activity compared to established antioxidants like vitamin E and Trolox. The lipid peroxidation inhibition values ranged from 176.8 to 300, while DPPH radical scavenging activities were recorded between 66.4 to 213.9 .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that compounds related to this structure can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This suggests a mechanism where these compounds may modulate immune responses, making them candidates for treating inflammatory conditions .

3. Anticancer Activity

The anticancer potential of 6-amino derivatives has been explored in various studies. For example, compounds based on the chromanone structure have been reported to inhibit the proliferation of specific tumor cell lines. In one study, the compound SCM9 exhibited significant immunoregulatory effects and reduced cell viability in cancerous cells while showing low toxicity in normal cells .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of various novologues derived from chroman-4-one against glucose-induced toxicity in sensory neurons. The results indicated that specific substitutions on the B-ring enhanced neuroprotection, with certain compounds restoring normal sensory and motor functions in diabetic models .

Case Study 2: Immunomodulatory Effects

In another investigation, the immunomodulatory profile of SCM9 was assessed through its impact on human peripheral blood lymphocytes and mouse splenocytes. The compound demonstrated a significant reduction in lipopolysaccharide-induced proliferation, indicating potential therapeutic applications in autoimmune disorders .

Propiedades

IUPAC Name |

6-amino-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBARYAQCKDIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602120 | |

| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-69-6 | |

| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.